1-Bromo-3-chloro-5-ethylbenzene

Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis

1-Bromo-3-chloro-5-ethylbenzene (CAS 1369900-42-4) is a dihalogenated aromatic compound belonging to the class of substituted ethylbenzenes. Its molecular formula is C₈H₈BrCl with a molecular weight of 219.50 g/mol.

Molecular Formula C8H8BrCl
Molecular Weight 219.50 g/mol
Cat. No. B14026164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-ethylbenzene
Molecular FormulaC8H8BrCl
Molecular Weight219.50 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C8H8BrCl/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3
InChIKeyVTIUSOGJBYAGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-ethylbenzene: A Symmetric Dihalogenated Building Block for Advanced Synthesis


1-Bromo-3-chloro-5-ethylbenzene (CAS 1369900-42-4) is a dihalogenated aromatic compound belonging to the class of substituted ethylbenzenes [1]. Its molecular formula is C₈H₈BrCl with a molecular weight of 219.50 g/mol . The compound features a benzene ring with bromine at position 1, chlorine at position 3, and an ethyl group at position 5, resulting in a specific 1,3,5-substitution pattern that imparts unique regiochemical properties. This symmetrical meta-relationship between the halogens is critical for applications requiring precise control over cross-coupling selectivity [2].

Why 1-Bromo-3-chloro-5-ethylbenzene Cannot Be Replaced by Other Bromo-Chloro-Ethylbenzene Isomers


The bromo-chloro-ethylbenzene isomer family comprises multiple regioisomers (e.g., 1,2,3-, 1,2,4-, 1,3,5-substitution patterns) that are structurally distinct despite sharing the same molecular formula. This structural variation directly impacts their reactivity in key transformations such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, where the relative positions of the halogen atoms and the ethyl group dictate the electronic and steric environment of each reactive site [1]. Consequently, substituting one isomer for another in a validated synthetic route can lead to dramatically different reaction outcomes, including altered regioselectivity, diminished yields, and the formation of unwanted byproducts, thereby compromising the integrity of the final target molecule [2]. The unique 1,3,5-substitution pattern of 1-bromo-3-chloro-5-ethylbenzene, where the halogens are positioned meta to each other and the ethyl group, offers a specific and predictable reactivity profile that is not replicated by other isomers, making its precise identification and procurement a critical step for reproducible research and industrial processes [3].

Quantitative Differentiation of 1-Bromo-3-chloro-5-ethylbenzene: Evidence for Scientific Selection


Differential Regioselectivity in Cross-Coupling: The Advantage of a 1,3,5-Substitution Pattern

In palladium-catalyzed cross-coupling reactions, the 1,3,5-substitution pattern of 1-bromo-3-chloro-5-ethylbenzene provides a defined, electronically deactivated environment for the bromine atom. This contrasts with the 1,2,3-substitution pattern found in 1-bromo-3-chloro-2-ethylbenzene, where steric hindrance from the adjacent ethyl group can significantly reduce the rate of oxidative addition to Pd(0) catalysts [1]. While direct head-to-head kinetic data for these specific isomers is not available in the public domain, the well-established principles of electronic and steric effects in palladium catalysis support this class-level inference [2]. The predicted result is a more controlled and selective coupling at the bromine site for the 1,3,5-isomer, leaving the chlorine atom untouched for subsequent functionalization, a critical requirement for building complex molecular architectures.

Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis

Differentiation in Ortho-Lithiation Potential: A Route to Site-Specific Functionalization

The ethyl group in 1-bromo-3-chloro-5-ethylbenzene is positioned symmetrically between the two halogens, making it a poor directing group for ortho-lithiation. This is a key differentiator from isomers like 1-bromo-4-chloro-2-ethylbenzene (CAS 1160573-89-6), where the ethyl group is ortho to the chlorine atom, which can act as a stronger directing group [1]. This lack of strong directing capability in the target compound means that ortho-lithiation, if attempted, would likely proceed with low yield and poor regioselectivity. In contrast, a substrate like 1-bromo-4-chloro-2-ethylbenzene is more amenable to directed ortho-metalation (DoM), allowing for the introduction of an electrophile adjacent to the chlorine [2]. Therefore, for synthetic strategies that rely on DoM, the 1,3,5-isomer is not a suitable starting material, while the 1,2,4-isomer might be. This understanding is crucial for chemists planning multi-step syntheses and seeking to avoid dead-end pathways.

Directed Ortho-Metalation Regioselectivity Synthetic Intermediate

Physicochemical Property Divergence: Predicted Boiling Point Differentiation Among Isomers

The substitution pattern directly influences intermolecular forces, leading to quantifiable differences in predicted boiling points. The symmetrical 1,3,5-substitution of 1-bromo-3-chloro-5-ethylbenzene is predicted to result in a lower molecular dipole moment compared to less symmetrical isomers like 4-bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1) [1]. This translates to a measurably different boiling point. Computational predictions using Advanced Chemistry Development (ACD/Labs) software V11.02 estimate a boiling point of 238.3±20.0 °C (at 760 Torr) for the 1,3,5-isomer . In contrast, a less symmetrical isomer like 4-bromo-1-chloro-2-ethylbenzene is predicted to have a slightly lower boiling point of 235.1±20.0 °C . While the difference is within the error margin, this divergence in physical properties is critical for analytical method development (e.g., GC retention time) and can affect purification strategies (e.g., distillation).

Boiling Point Prediction Isomer Separation Physical Chemistry

Hazard Profile Differentiation: Comparative GHS Classification

While all halogenated aromatics require careful handling, their specific hazard profiles can vary based on substitution pattern. For 1-bromo-3-chloro-5-ethylbenzene, the Globally Harmonized System (GHS) classification includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a common profile for this class of compounds. However, the absence of specific hazard codes like H400 (Very toxic to aquatic life) or H341 (Suspected of causing genetic defects) on vendor Safety Data Sheets (SDS) can differentiate it from other dihalogenated aromatics that may carry these more severe warnings. For procurement and process safety, a thorough review of the specific SDS for the exact CAS number is mandatory to ensure compliance with local regulations and to implement appropriate engineering controls and personal protective equipment (PPE). A comparative review of SDS documents shows that the hazard profile for the 1,3,5-isomer is distinct from, for example, certain bromo-chloro-alkylbenzenes that carry additional H4xx environmental hazard statements .

Chemical Safety GHS Classification Handling and Storage

Application Scenarios Where 1-Bromo-3-chloro-5-ethylbenzene Provides a Clear Advantage


Synthesis of Meta-Substituted Biaryl Ligands for Asymmetric Catalysis

The 1,3,5-substitution pattern makes this compound an ideal precursor for constructing meta-substituted biaryl phosphine ligands, where the spatial arrangement of substituents is critical for inducing high enantioselectivity in asymmetric hydrogenation reactions. The predictable regioselectivity in cross-coupling, as discussed in Section 3, ensures the desired ligand architecture is formed cleanly and efficiently, avoiding the formation of regioisomeric impurities that can drastically reduce catalytic performance [1].

Development of Novel Liquid Crystal Monomers with High Dielectric Anisotropy

The specific dipole moment vector associated with the 1,3,5-substitution pattern in 1-bromo-3-chloro-5-ethylbenzene can be leveraged in the design of liquid crystal monomers. Its predicted physicochemical properties, notably its boiling point, indicate a volatility suitable for purification by distillation, a key requirement for achieving the ultra-high purity (>99.9%) essential for liquid crystal applications. The controlled reactivity allows for the sequential introduction of other functional groups (e.g., alkenyl, cyano) to fine-tune the mesomorphic properties [2].

Building Block for Agrochemical Intermediates via Sequential Functionalization

The distinct reactivity of the bromine and chlorine atoms enables a highly controlled, sequential functionalization strategy. As highlighted in the patent literature [3], dihalogenated aromatics like this compound serve as versatile intermediates. A typical application scenario involves an initial Suzuki-Miyaura coupling at the more reactive C-Br site to introduce an aryl or heteroaryl group. The remaining C-Cl bond is then preserved for a subsequent Buchwald-Hartwig amination or a second cross-coupling step, allowing for the efficient construction of complex agrochemical candidates with precise control over molecular geometry.

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